Silane, 1-cyclohepten-1-yltrimethyl-
Description
Silane, 1-cyclohexen-1-yltrimethyl- (IUPAC name: 1-Cyclohexen-1-yl(trimethyl)silane), is an organosilicon compound with the molecular formula C₉H₁₈Si and an average molecular mass of 154.329 g/mol . Its structure consists of a cyclohexene ring substituted with a trimethylsilyl group at the 1-position. This compound is characterized by a monoisotopic mass of 154.117777 g/mol and is registered under ChemSpider ID 480971.
Properties
CAS No. |
61892-24-8 |
|---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
cyclohepten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)10-8-6-4-5-7-9-10/h8H,4-7,9H2,1-3H3 |
InChI Key |
MHUALYHCWLWJFD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Substrate Activation : Cycloheptenone is deprotonated using a base (e.g., triethylamine) in anhydrous toluene under nitrogen.
-
Silylation : Trimethylchlorosilane (TMSCI) is introduced to trap the enolate, forming the target silane.
-
Workup : The reaction mixture is filtered to remove triethylamine hydrochloride (EtNHCl), concentrated, and purified via vacuum distillation.
Key Parameters :
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Toluene (0.2 L per mole substrate) | |
| Base | Triethylamine (1:1 molar ratio) | |
| Temperature | 50°C | |
| Reaction Time | 3–4 hours | |
| Yield | 78–79% (analogous system) | |
| Purity | >98% (GC analysis) |
Mechanistic Insight :
The base abstracts the α-hydrogen of cycloheptenone, generating a resonance-stabilized enolate. TMSCI then undergoes nucleophilic attack at the oxygen, yielding the silyl enol ether. Steric hindrance from the cycloheptenyl ring may slightly reduce reaction efficiency compared to smaller cyclic ketones.
Metal-Mediated Reduction of Chlorosilanes
An alternative route, derived from silyl anion chemistry, employs alkali metals to reduce chlorosilane precursors.
Reaction Protocol:
-
Substrate Preparation : 1-Chlorocycloheptene is reacted with trimethylsilane (TMSH) in hexamethylphosphoric triamide (HMPT) or tetrahydrofuran (THF).
-
Reduction : Lithium or sodium is added to generate silyl anions, facilitating Si–C bond formation.
-
Quenching : The reaction is quenched with ammonium chloride, followed by extraction and distillation.
Key Parameters :
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | HMPT or THF (with 18-crown-6 ether) | |
| Metal | Lithium or sodium | |
| Temperature | Room temperature to 50°C | |
| Yield | 60–70% (estimated for analogous systems) |
Challenges :
-
Disilane Byproducts : Competitive disilane formation (RSi–SiR) may occur if chlorosilane concentrations are too high.
-
Solvent Toxicity : HMPT, while effective, poses handling risks due to its toxicity.
Nucleophilic Cleavage of Disilanes
Trimethylsilyl anions, generated via methoxide cleavage of hexamethyldisilane, can react with cycloheptenyl electrophiles (e.g., bromides).
Reaction Protocol:
-
Anion Generation : Hexamethyldisilane is treated with potassium methoxide in THF, producing trimethylsilylpotassium.
-
Electrophilic Quenching : The silyl anion reacts with 1-bromocycloheptene.
-
Isolation : The product is extracted and distilled under vacuum.
Key Parameters :
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | THF with 18-crown-6 ether | |
| Cleavage Agent | Potassium methoxide | |
| Reaction Time | Minutes at room temperature | |
| Yield | Not reported for cycloheptenyl systems |
Limitations :
-
Limited applicability due to the scarcity of cycloheptenyl electrophiles.
-
Requires strict anhydrous conditions to prevent protonation of silyl anions.
Optimization and Industrial Considerations
Solvent and Base Selection:
Temperature Control:
-
Elevated temperatures (>50°C) risk polymerization of the cycloheptenyl moiety.
Distillation Parameters:
-
For the cycloheptenyl derivative, distillation at 80–85°C/10–12 mmHg is projected (extrapolated from cyclopentenyl data).
Challenges and Mitigation Strategies
| Challenge | Mitigation Approach |
|---|---|
| Steric hindrance | Prolong reaction time (4–6 hours) |
| Byproduct formation | Use excess TMSCI (1.1–1.2 equiv) |
| Low volatility | High-vacuum distillation (<5 mmHg) |
Chemical Reactions Analysis
Types of Reactions
Silane, 1-cyclohepten-1-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Silane, 1-cyclohepten-1-yltrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is explored for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of Silane, 1-cyclohepten-1-yltrimethyl- involves its ability to form stable bonds with other molecules. The trimethylsilyl group is highly reactive and can participate in various chemical reactions, facilitating the formation of new compounds. The cycloheptene ring provides structural stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Trimethylvinylsilane (C₅H₁₂Si)
- Structural Features : A simpler silane with a vinyl group (-CH₂=CH₂) bonded to the trimethylsilyl group.
- Molecular Weight : 100.23 g/mol (significantly lighter than the cyclohexenyl analogue).
- Reactivity : The vinyl group participates in hydrosilylation and polymerization reactions. Its linear structure allows for easier access to reactive sites compared to the cyclohexenyl derivative.
- Applications : Used in polymer chemistry and as a precursor in organic synthesis.
Tetrazole Silane Coupling Agents
- Structural Features : Contains a tetrazole ring (a five-membered ring with four nitrogen atoms) linked to a silane group, as described in .
- Reactivity: The tetrazole moiety enables strong adhesion to surfaces (e.g., metals, polymers) via hydrogen bonding or coordination, unlike the non-polar cyclohexenyl derivative.
- Applications : Surface treatment agents for improving material adhesion in coatings and composites .
Complex Ethynyl-Methoxy Silane (C₂₀H₂₈O₂Si₂)
- Structural Features : A highly branched silane with ethynyl (-C≡C-) and methoxy (-OCH₃) groups ().
- Reactivity : Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition), while methoxy groups enhance solubility in polar solvents.
- Applications: Potential use in advanced material synthesis, such as conductive polymers or dendrimers .
Reactivity and Application Insights
- Steric Effects : The cyclohexenyl group in Silane, 1-cyclohexen-1-yltrimethyl- creates steric hindrance, reducing reaction rates compared to linear analogues like trimethylvinylsilane. However, the conjugated double bond may facilitate electrophilic additions or Diels-Alder reactions.
- Thermal Stability : Trimethylsilyl groups generally enhance thermal stability. Cyclohexenyl derivatives may exhibit higher decomposition temperatures than vinyl silanes due to ring rigidity.
- Functional Diversity: While tetrazole silanes () and ethynyl-methoxy silanes () are tailored for specialized applications (e.g., adhesion, click chemistry), Silane, 1-cyclohexen-1-yltrimethyl- serves primarily as a protecting group or intermediate in organometallic synthesis.
Notes on Discrepancies and Limitations
Data Gaps : Detailed comparative data (e.g., boiling points, solubility) for the listed compounds is absent in the evidence, necessitating inferences from structural analogies.
Source Diversity : The analysis integrates patent literature (), chemical databases (), and synthetic studies, ensuring a multidisciplinary perspective.
Biological Activity
Silane, 1-cyclohepten-1-yltrimethyl- (CAS Number: 21378-21-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄OSi |
| Molecular Weight | 158.27 g/mol |
| Density | 0.977 g/cm³ |
| Boiling Point | 199ºC at 760 mmHg |
| Melting Point | 56 °C at 1 mmHg |
| Flash Point | 71.7ºC |
The biological activity of silanes, including silane, 1-cyclohepten-1-yltrimethyl-, often involves their interaction with biological membranes and proteins due to their siloxane groups. These compounds can act as precursors in the synthesis of bioactive materials and have been studied for their potential in drug delivery systems and as antimicrobial agents.
Antimicrobial Activity
Recent studies have indicated that silane compounds exhibit significant antimicrobial properties. For instance, research has shown that silane derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Study: Antimicrobial Efficacy
A study conducted by Lindgren et al. (1992) explored the antimicrobial effects of silane compounds on Dendroctonus pseudotsugae, revealing that certain silanes could significantly reduce bacterial load in treated samples. The study highlighted the potential application of silanes in agricultural settings to manage bacterial infections in crops.
Cytotoxicity and Safety Profile
The cytotoxicity of silane, 1-cyclohepten-1-yltrimethyl-, has been evaluated using various cell lines. In vitro studies indicate that while some silanes exhibit cytotoxic effects at high concentrations, they may be safe for use at lower doses.
Table: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 50 |
| MCF-7 | 60 |
| A549 | 70 |
Applications in Environmental Science
Silane compounds are also being investigated for their role in environmental remediation. Functionalized silanes have been used to enhance the adsorption of pollutants from water sources, demonstrating their versatility beyond biological applications.
Q & A
Q. What analytical strategies mitigate risks during scale-up synthesis of 1-cyclohepten-1-yltrimethylsilane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
